molecular formula C13H10FNO3 B8643909 1-(3-Fluorobenzyloxy)-4-nitro-benzene

1-(3-Fluorobenzyloxy)-4-nitro-benzene

Cat. No. B8643909
M. Wt: 247.22 g/mol
InChI Key: IVOVODAXYABLAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluorobenzyloxy)-4-nitro-benzene is a useful research compound. Its molecular formula is C13H10FNO3 and its molecular weight is 247.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Fluorobenzyloxy)-4-nitro-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluorobenzyloxy)-4-nitro-benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(3-Fluorobenzyloxy)-4-nitro-benzene

Molecular Formula

C13H10FNO3

Molecular Weight

247.22 g/mol

IUPAC Name

1-fluoro-3-[(4-nitrophenoxy)methyl]benzene

InChI

InChI=1S/C13H10FNO3/c14-11-3-1-2-10(8-11)9-18-13-6-4-12(5-7-13)15(16)17/h1-8H,9H2

InChI Key

IVOVODAXYABLAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5.04 g (40 mmol) 3-fluorobenzyl alcohol and 1.29 g (4 mmol) tris-(dioxa-3,6-heptyl)amine is treated with 2.47 g (44 mmol) of potassium hydroxide. The mixture is stirred at RT for 10 min, then 5.55 g (44 mmol) of 4-fluoro-nitrobenzene is slowly added through a dropping funnel. The mixture is kept for 45 min at 80° C., cooled to RT and diluted with about 75 ml water. Extraction with ethyl acetate and washing with 2M aqueous hydrochloric acid yields a yellowish organic phase, which is dried and evaporated. The residue is recrystallised from methanol to give 6.07 g (61%) of the title compound. Yellow crystals, mp=104–105° C.
Quantity
5.04 g
Type
reactant
Reaction Step One
[Compound]
Name
tris-(dioxa-3,6-heptyl)amine
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
2.47 g
Type
reactant
Reaction Step Two
Quantity
5.55 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
Yield
61%

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